Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate
Description
Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound combining a pyrrolidine ring with a 1,2,4-oxadiazole moiety. The pyrrolidine ring is substituted at the 3-position with the oxadiazole group, which itself is functionalized with a phenyl ring at the 5-position. The ethyl carboxylate group at the pyrrolidine’s 1-position enhances solubility and may serve as a metabolic liability due to esterase susceptibility.
Properties
IUPAC Name |
ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-20-15(19)18-9-8-12(10-18)13-16-14(21-17-13)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYKHVBBQLPVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The oxadiazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Several studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate has been tested for its efficacy against various bacterial strains. For instance, a study demonstrated that oxadiazole derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
1.2 Anticancer Properties
Research has shown that oxadiazole derivatives possess anticancer activity by inducing apoptosis in cancer cells. This compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo. The compound's mechanism involves the modulation of cell cycle progression and the induction of oxidative stress in cancer cells .
Pharmacological Applications
2.1 Neuroprotective Effects
Recent studies have suggested that compounds containing the oxadiazole moiety may offer neuroprotective effects. This compound has been investigated for its potential to protect neuronal cells from oxidative damage and apoptosis, making it a candidate for treating neurodegenerative diseases .
2.2 Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property could be beneficial in conditions such as arthritis and other inflammatory disorders .
Several case studies have highlighted the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives showed that modifications to the oxadiazole ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
Case Study 2: Cancer Cell Apoptosis
In vitro experiments demonstrated that this compound could induce apoptosis in breast cancer cell lines through activation of caspase pathways .
Case Study 3: Neuroprotection
Research on neuroprotective effects indicated that treatment with ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine resulted in reduced neuronal death in models of oxidative stress-induced injury .
Mechanism of Action
The mechanism of action of Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with proteins or enzymes, modulating their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .
Comparison with Similar Compounds
a) 5-Amino-1-benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)imidazole (15b)
- Structure : Replaces the pyrrolidine ring with an imidazole core.
- Synthesis : Prepared via sodium ethoxide-mediated condensation of ethyl benzoate and an imidazole precursor (53% yield) .
- Key Differences: The imidazole’s aromaticity may enhance π-π stacking interactions compared to the saturated pyrrolidine. The amino and benzyl substituents introduce hydrogen-bonding and lipophilic properties absent in the target compound.
| Property | Target Compound | Compound 15b |
|---|---|---|
| Core Heterocycle | Pyrrolidine | Imidazole |
| Molecular Formula | C₁₆H₁₇N₃O₃ | C₁₈H₁₅N₅O |
| Calculated Molecular Weight | 299.33 g/mol | 341.35 g/mol |
| Key Functional Groups | Ethyl carboxylate | Benzyl, Amino |
b) Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate Hydrochloride
- Structure: Lacks the pyrrolidine ring, featuring a simpler oxadiazole-ester scaffold with an aminomethyl substituent .
- Key Differences: Reduced steric bulk may improve membrane permeability but decrease target specificity. The aminomethyl group introduces a polar, positively charged moiety under physiological conditions.
Pharmacological Analogues
a) 3-(4-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy)propan-2-ol Derivatives
- Structure: Integrates the 5-phenyl-1,2,4-oxadiazole moiety into a phenoxy-propanol scaffold .
- Function : Acts as sphingosine-1-phosphate (S1P) receptor modulators, indicating the oxadiazole-phenyl group’s role in receptor binding.
- Comparison: The target compound’s pyrrolidine-carboxylate may offer conformational flexibility superior to the rigid phenoxy linker in S1P modulation.
Cytotoxicity and Anticancer Potential
While direct data on the target compound’s cytotoxicity is unavailable, structurally related oxadiazoles are routinely screened using assays like the SRB (sulforhodamine B) method . For example:
- Compound 15b: Not explicitly tested for cytotoxicity, but its imidazole-oxadiazole hybrid structure aligns with frameworks explored in kinase inhibition.
Biological Activity
Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with an oxadiazole moiety. The general structure can be represented as follows:
This structure is significant as the oxadiazole ring is known for its diverse biological properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of oxadiazoles can effectively inhibit the growth of various pathogenic fungi and bacteria. In particular, this compound was evaluated for its antifungal activity against common phytopathogenic fungi. The results showed promising fungicidal effects, suggesting its potential use in agricultural applications to combat fungal diseases .
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been extensively studied. Compounds similar to ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress . In vitro studies revealed that certain derivatives could effectively inhibit the proliferation of cancer cell lines, indicating a potential therapeutic application in oncology.
The biological activity of ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial growth or cancer cell survival.
- Cell Membrane Disruption : Some studies suggest that oxadiazole derivatives can disrupt microbial cell membranes, leading to cell lysis.
- Receptor Modulation : Research has indicated that certain oxadiazole-containing compounds can act as ligands for specific biological receptors, influencing cellular signaling pathways .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile is essential for evaluating the safety and efficacy of ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine. Preliminary studies suggest favorable absorption and distribution characteristics; however, detailed studies are required to assess its metabolic stability and potential toxicity in vivo .
Case Study 1: Antifungal Activity Assessment
A study conducted on various oxadiazole derivatives demonstrated that ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine exhibited significant antifungal activity against Fusarium species. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, showing effective inhibition at low concentrations.
| Compound | MIC (µg/mL) |
|---|---|
| Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine | 10 |
| Control (Standard antifungal) | 5 |
Case Study 2: Anticancer Efficacy
In another investigation focusing on cancer cell lines (e.g., HeLa and MCF7), ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine was shown to reduce cell viability significantly compared to untreated controls.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate, and what factors influence yield optimization?
- Methodological Answer: The synthesis typically involves multi-step reactions, including pyrrolidine ring formation and oxadiazole cyclization. A one-pot three-component reaction using aniline derivatives, diethyl acetylenedicarboxylate, and substituted aldehydes has been reported to achieve high yields (~75–85%) under reflux conditions in ethanol . Key factors for optimization include reaction time (12–24 hours), temperature (70–80°C), and catalyst selection (e.g., acetic acid for cyclization). Purification via column chromatography with ethyl acetate/hexane (1:3) is recommended to isolate the final compound ≥98% purity .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer:
- Spectroscopy: ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies proton environments (e.g., pyrrolidine methylene groups at δ 2.5–3.5 ppm) and carbonyl signals (C=O at ~170 ppm). FTIR confirms oxadiazole (C=N at 1600 cm⁻¹) and ester (C=O at 1720 cm⁻¹) functionalities .
- Crystallography: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) resolves the 3D structure. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factors <0.05 ensure accuracy .
Advanced Research Questions
Q. What strategies are recommended to address the low solubility of this compound in in vitro bioassays without compromising its DPP-4 inhibitory activity?
- Methodological Answer:
- Solubility Enhancers: Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes improve aqueous solubility while maintaining bioactivity .
- Structural Modifications: Introducing hydrophilic groups (e.g., hydroxyl or amine) at the pyrrolidine nitrogen or ester moiety enhances solubility. Computational modeling (e.g., molecular dynamics) predicts modifications without disrupting DPP-4 binding .
Q. How can researchers resolve discrepancies in reported biochemical efficacy across studies involving this compound?
- Methodological Answer:
- Standardized Assays: Use validated DPP-4 inhibition protocols (e.g., fluorescence-based assays with H-Gly-Pro-AMC substrate) and normalize activity to reference inhibitors (e.g., sitagliptin) .
- Purity Verification: Confirm compound purity via HPLC (C18 column, acetonitrile/water gradient) and LC-MS to exclude degradation products .
- Controlled Conditions: Replicate studies under consistent pH (7.4), temperature (37°C), and serum-free media to minimize variability .
Q. What advanced computational and experimental approaches elucidate the binding interactions between this compound and DPP-4?
- Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding poses, prioritizing the oxadiazole ring’s interaction with DPP-4’s catalytic serine (Ser630) .
- X-ray Crystallography: Co-crystallization of the compound with DPP-4 (PDB deposition) reveals precise interactions, validated by electron density maps refined via SHELXL .
- Structure-Activity Relationship (SAR): Systematic substitution at the phenyl or pyrrolidine moieties identifies critical pharmacophores. For example, para-substituted electron-withdrawing groups on the phenyl ring enhance IC₅₀ values by 2–3 fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
